N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol
Description
Properties
Molecular Formula |
C13H37N7O |
|---|---|
Molecular Weight |
307.48 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol |
InChI |
InChI=1S/C6H18N4.C4H13N3.C3H6O/c7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6;1-2-3-4/h9-10H,1-8H2;7H,1-6H2;2,4H,1,3H2 |
InChI Key |
QAKKXTDTYGISPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO.C(CNCCN)N.C(CNCCNCCN)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Overview
- Chemical Name: N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
- Molecular Formula: C6H17N3
- Molecular Weight: Approx. 131.22 g/mol
This compound is a polyamine with multiple amino groups, widely used as a chelating agent and intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions
The primary synthetic route involves the reaction of ethylenediamine with 2-(2-aminoethylamino)ethanol under catalytic conditions:
- Starting Materials: Ethylenediamine and 2-(2-aminoethylamino)ethanol
- Catalyst: Palladium on carbon (Pd/C)
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon)
- Temperature: 80–100 °C
- Solvent: Ethanol or methanol
- Procedure: Ethylenediamine is reacted with 2-(2-aminoethylamino)ethanol in the presence of Pd/C catalyst under inert atmosphere at elevated temperature. The catalyst facilitates the amination and coupling reactions to yield the target polyamine compound.
- Purification: The product is isolated by standard work-up procedures including filtration to remove catalyst, solvent evaporation, and distillation or crystallization.
This method ensures efficient formation of the desired product with good selectivity and yield.
Industrial Scale Considerations
- Scale-up involves maintaining the same reaction conditions with optimized stirring and temperature control.
- Safety protocols for handling amines and palladium catalysts are critical.
- Continuous flow reactors may be employed for better heat and mass transfer.
- Post-reaction purification includes removal of palladium residues and solvent recovery.
Preparation of N'-(2-aminoethyl)ethane-1,2-diamine
Chemical Identity and Overview
- Chemical Name: N'-(2-aminoethyl)ethane-1,2-diamine (also known as diethylenetriamine)
- Molecular Formula: C4H13N3
- Molecular Weight: Approx. 103.17 g/mol
This compound is a key intermediate in chemical synthesis and industrial applications such as corrosion inhibitors and chelating agents.
Advanced Catalytic Hydrogenation Method
Recent patented methods describe the preparation of N'-(2-aminoethyl)ethane-1,2-diamine via catalytic hydrogenation of iminodiacetonitrile:
- Starting Material: Iminodiacetonitrile
- Solvent: Organic solvents such as methanol, ethanol, or propanol
- Catalyst: Hydrogenation catalyst (e.g., Pd/C)
- Additives: OH-type anion exchange resin and stabilizers to prevent decomposition
- Temperature: 50–150 °C (preferably 70–90 °C)
- Pressure: 5–25 MPa (preferably 9–14 MPa)
- Process: Hydrogenation under high pressure and temperature converts iminodiacetonitrile to N'-(2-aminoethyl)ethane-1,2-diamine with high selectivity and yield, minimizing byproducts such as piperazine.
Preparation of Prop-2-en-1-ol (Allyl Alcohol)
Chemical Identity and Overview
- Chemical Name: Prop-2-en-1-ol (commonly known as allyl alcohol)
- Molecular Formula: C3H6O
- Molecular Weight: 58.08 g/mol
Allyl alcohol is an important building block in organic synthesis and polymer chemistry.
Synthetic Routes and Reaction Conditions
a) Copolymerization Route (for allyl alcohol-styrene copolymer):
- Starting Materials: 2-propen-1-ol (allyl alcohol) and ethenylbenzene (styrene)
- Initiator: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
- Conditions: Controlled temperature and pressure, typically 60–90 °C
- Polymerization Medium: Bulk, solution, or emulsion polymerization depending on desired product properties
- Outcome: Formation of allyl alcohol-styrene copolymer with film-forming and adhesive properties.
b) Direct Synthesis of Prop-2-en-1-ol:
- Industrially, allyl alcohol is often produced by hydrolysis of allyl chloride or by the reaction of glycerol with base, but these methods are outside the scope of this compound-specific review.
Data Summary Table of Preparation Methods
Research Discoveries and Advances
The palladium-catalyzed amination route for N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine provides high selectivity and yield, with the catalyst enabling efficient coupling under mild conditions.
The hydrogenation of iminodiacetonitrile to produce N'-(2-aminoethyl)ethane-1,2-diamine represents a significant improvement over older methods by reducing byproduct formation (e.g., piperazine), extending catalyst life, and improving product purity.
Industrial thermal ammonolysis remains a robust method for large-scale production of polyamines, though it requires careful control of temperature and pressure to optimize yields and minimize side reactions.
Polymerization of allyl alcohol with styrene under free radical initiation conditions is well-established, enabling production of polymers with desirable physical properties for coatings and adhesives.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. For example, prop-2-en-1-ol can be oxidized to form acrolein .
-
Reduction
- Reduction reactions can convert these compounds into their corresponding amines or alcohols. For instance, the reduction of N’-(2-aminoethyl)ethane-1,2-diamine can yield ethylenediamine .
-
Substitution
- These compounds can participate in substitution reactions where one functional group is replaced by another. For example, N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine can undergo substitution reactions with halides to form halogenated derivatives .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides (e.g., HCl, HBr), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Acrolein from prop-2-en-1-ol
Reduction: Ethylenediamine from N’-(2-aminoethyl)ethane-1,2-diamine
Substitution: Halogenated derivatives from N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
Scientific Research Applications
Chemical Overview
- Chemical Name : N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine; N'-(2-aminoethyl)ethane-1,2-diamine; prop-2-en-1-ol
- CAS Number : 68815-65-6
- Molecular Formula : C13H33N5O2
- Molecular Weight : 291.433 g/mol
- Boiling Point : 341.5 °C
- Flash Point : 185 °C
Synthetic Route Summary
| Step | Starting Materials | Reaction Conditions | Key Products |
|---|---|---|---|
| 1 | Ethylenediamine + 2-(2-aminoethylamino)ethanol | Elevated temperature, inert atmosphere | N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine |
| 2 | Epichlorohydrin + Methanol | Room temperature, base (sodium hydroxide) | Oxiran-2-ylmethanol |
| 3 | Acrylonitrile | Room temperature | Prop-2-enenitrile |
| 4 | Combination of above products under controlled conditions | Additional catalysts as needed | Final compound |
The biological activity of this compound is attributed to its functional groups, which include amines and an epoxide. These groups can interact with biological molecules, potentially leading to various effects such as:
Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The presence of amine groups may enhance interaction with microbial membranes, leading to increased permeability and cell death.
Cytotoxicity Studies : In vitro assays have indicated that compounds containing epoxide groups can induce cell death through mechanisms such as apoptosis. Further studies are required to assess the cytotoxic effects on different cancer cell lines.
Drug Development
The compound's ability to interact with specific molecular targets makes it a candidate for drug development. Its epoxide group can react with nucleophiles in biological systems, potentially leading to covalent modifications that modulate enzyme activity or receptor functions.
Surface Modification
In materials science, the compound has been explored as a coupling agent in epoxy resins. Its incorporation improves adhesion strength significantly compared to untreated surfaces, making it valuable in industrial applications.
Drug Delivery Systems
Research has shown that mesoporous silica nanoparticles functionalized with this compound exhibit improved drug loading capacity and controlled release profiles. This application is particularly relevant for targeted cancer therapies.
Biosensor Development
The compound has been utilized in the modification of electrodes for glucose biosensors, enhancing sensitivity and specificity towards glucose detection. This underscores its potential in biomedical diagnostics.
Case Studies
-
Structural Activity Relationship (SAR) :
- A study evaluated the relationship between the structure of similar compounds and their biological activity, highlighting the importance of functional groups in determining efficacy.
-
Cytotoxicity Assessment :
- Comparative analyses indicated that compounds with higher amine content exhibited enhanced cytotoxic effects against specific cancer cell lines.
-
Antimicrobial Activity Evaluation :
- A study found that structurally related compounds showed varying degrees of antimicrobial activity against Gram-positive bacteria, suggesting potential for further exploration of this compound's properties.
Mechanism of Action
- The mechanism of action of these compounds involves their ability to form stable complexes with metal ions and other molecules. This property makes them effective chelating agents and catalysts in various chemical reactions.
- At the molecular level, these compounds can interact with enzymes and proteins, affecting their activity and function. This interaction is mediated by the amine groups, which can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Corrosion Inhibition
- TETA vs. DETA : TETA outperforms DETA in protecting carbon steel in acidic environments, achieving 92% inhibition efficiency (IE) at 1 mM compared to DETA’s 85% . DFT studies correlate TETA’s higher electron-donating capacity (-5.2 eV HOMO energy) with enhanced adsorption on metal surfaces .
- Comparison with PEHA : PEHA, with six nitrogen atoms, shows marginally higher IE (95%) than TETA but suffers from synthetic complexity and higher cost .
Quantum Chemical Insights
- Binding Energy Trends : TETA’s adsorption energy (-235 kJ/mol) on iron surfaces exceeds DETA’s (-198 kJ/mol), attributed to its extended amine network .
Critical Notes
- Structural Flexibility : Polyamines like TETA and DETA outperform linear amines (e.g., ethylenediamine) due to increased nitrogen density and molecular flexibility .
- Toxicity Concerns : Allyl alcohol’s high toxicity contrasts with the low acute toxicity of polyamines (e.g., DETA LD₅₀: 1,080 mg/kg in rats) .
- Industrial Relevance : TETA and PEHA are preferred in harsh environments (e.g., HCl media), while DETA derivatives are prioritized in biomedical research for their tunable chelation .
Biological Activity
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine, also referred to as N'-(2-aminoethyl)ethane-1,2-diamine and prop-2-en-1-ol, is a complex organic compound with significant biological activity. The following sections detail its chemical properties, biological implications, and relevant research findings.
- Molecular Formula : C₆H₁₈N₄
- Molecular Weight : 146.234 g/mol
- CAS Number : 112-24-3
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in water due to polar amino groups
The compound features multiple amino groups that allow it to act as a versatile reagent in various biochemical contexts. Its structure includes two ethylene diamine units linked by an ethyl bridge, contributing to its reactivity and solubility properties.
Chelating Agent
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine functions as a chelating agent , binding metal ions and influencing their biological availability. This property is crucial in biochemical systems where metal ions play significant roles in enzyme function and cellular processes. Research indicates that the compound can form stable complexes with transition metals, which may enhance its potential in antimicrobial therapies by disrupting metal-dependent enzymatic pathways .
Enzyme Modulation
The compound has been studied for its ability to modulate enzyme activity through chelation. It interacts with various enzymes and receptors, potentially altering their activity and leading to diverse biochemical effects. This modulation can impact metabolic pathways and cellular signaling mechanisms .
Applications in Research and Medicine
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine has shown promise in several applications:
- Antimicrobial Therapies : Its chelation properties may be leveraged to develop new antimicrobial agents that target metal-dependent pathogens.
- Biochemical Assays : The compound's ability to bind metal ions makes it useful in enzyme kinetics studies and biochemical assays .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine exhibited antimicrobial properties against various bacterial strains by effectively chelating essential metal ions required for bacterial growth .
- Enzyme Interaction Studies : Research involving enzyme kinetics showed that this compound could significantly alter the activity of specific enzymes through competitive inhibition mechanisms, suggesting its potential as a therapeutic agent .
Summary of Findings
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₈N₄ |
| Molecular Weight | 146.234 g/mol |
| CAS Number | 112-24-3 |
| Biological Role | Chelating agent, enzyme modulator |
| Potential Applications | Antimicrobial therapies, biochemical assays |
Q & A
Basic: What are the standard synthetic routes for preparing N'-(2-aminoethyl)ethane-1,2-diamine?
Answer:
A common method involves reductive amination or condensation reactions. For example, benzylated amines can be reduced using hydrogen gas in the presence of a platinum catalyst under controlled temperature (e.g., 60–80°C) to yield branched polyamines . Solvents like dichloromethane or ethanol are typically used, followed by purification via distillation or column chromatography to isolate the product. Reaction progress should be monitored using thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation.
Advanced: How can reaction conditions be optimized to minimize by-products in the synthesis of N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine?
Answer:
By-product formation (e.g., over-alkylated species) can be mitigated by:
- Stoichiometric control: Limiting excess alkylating agents.
- Temperature modulation: Maintaining reactions below 50°C to avoid uncontrolled exothermic side reactions.
- Catalyst selection: Transition-metal catalysts (e.g., Pd/C) improve selectivity for primary amine coupling .
- Inert atmosphere: Using nitrogen or argon to prevent oxidation of intermediates.
Post-synthesis, HPLC or GC-MS should quantify impurities, and iterative adjustments to reaction parameters (pH, solvent polarity) can refine purity .
Basic: What safety protocols are essential when handling prop-2-en-1-ol (allyl alcohol) in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if vapor concentrations exceed 1 ppm .
- Ventilation: Perform reactions in fume hoods to limit inhalation exposure.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported toxicity data for polyamine derivatives like N'-(2-aminoethyl)ethane-1,2-diamine?
Answer:
Discrepancies in GHS classifications (e.g., skin corrosion vs. irritation ) require:
- Dose-response studies: Conduct in vitro assays (e.g., OECD TG 439 for skin irritation) using standardized cell lines.
- Comparative analysis: Cross-reference data from regulatory databases (e.g., ECHA, GESTIS) and replicate experiments under controlled conditions .
- Meta-analysis: Review peer-reviewed toxicology studies to identify consensus on LD50 ranges or mutagenicity thresholds .
Basic: What analytical techniques are recommended for characterizing N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine?
Answer:
- Structural elucidation: ¹H/¹³C NMR (δ 1.5–3.0 ppm for amine protons; δ 40–60 ppm for carbons adjacent to N).
- Purity assessment: HPLC with UV detection (λ = 210–220 nm) or ion chromatography for amine quantification.
- Physical properties: Differential scanning calorimetry (DSC) to determine melting points (reported: -35°C ).
Advanced: What strategies address challenges in purifying branched polyamines like N'-(2-aminoethyl)ethane-1,2-diamine?
Answer:
- Solvent extraction: Use polar/non-polar solvent pairs (e.g., water/ethyl acetate) to isolate hydrophilic amines.
- Ion-exchange chromatography: Separate charged species using Dowex resins with gradient elution (NH4OH/MeOH).
- Crystallization: Induce crystallization at low temperatures (-20°C) in ethanol/water mixtures.
- Mass-directed purification: Employ LC-MS to identify and collect target m/z peaks (e.g., 232.37 g/mol ).
Basic: What are the primary research applications of prop-2-en-1-ol in organic synthesis?
Answer:
- Monomer for polymers: Radical polymerization to produce poly(allyl alcohol) for hydrogels.
- Crosslinking agent: React with epoxides or isocyanates to form thermosetting resins.
- Protecting groups: Temporary masking of amines via Michael addition .
Advanced: How can computational modeling predict the reactivity of N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine in coordination chemistry?
Answer:
- DFT calculations: Optimize ligand geometry and calculate binding energies with metal ions (e.g., Cu²⁺, Ni²⁺).
- Molecular dynamics: Simulate chelation behavior in aqueous vs. non-polar solvents.
- Docking studies: Predict interactions with biomolecules (e.g., DNA grooves) for drug design applications .
Basic: What environmental precautions are necessary when disposing of ethane-1,2-diamine derivatives?
Answer:
- Waste treatment: Neutralize with dilute HCl (pH 6–8) before incineration.
- Aquatic toxicity mitigation: Avoid drainage systems; use containment trays to capture spills .
- Biodegradation assays: Test microbial degradation rates using OECD 301 guidelines .
Advanced: How do structural modifications of prop-2-en-1-ol impact its efficacy as a radical scavenger?
Answer:
- Electron-withdrawing groups: Introduce substituents (e.g., -NO₂) to enhance radical stabilization.
- Steric effects: Bulkier groups (e.g., tert-butyl) reduce quenching efficiency due to hindered accessibility.
- Kinetic studies: Use EPR spectroscopy to measure reaction rates with DPPH or ABTS radicals under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
